molecular formula C22H23N3O2 B2944995 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide CAS No. 921571-23-5

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2944995
CAS No.: 921571-23-5
M. Wt: 361.445
InChI Key: VDRRZKSYMZMDEY-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is an organic compound notable for its complex structure, which includes a pyridazine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. The process often starts with the formation of the pyridazine ring through the reaction of hydrazine with a β-keto ester. Following this, phenyl groups are introduced via Friedel-Crafts acylation, leading to a phenyl-substituted pyridazinone. The final stage involves the coupling of this intermediate with 4-phenylbutyric acid using amide-bond formation techniques under conditions such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions of each step, ensuring high yield and purity. Continuous flow chemistry might be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation at the phenyl or butyl groups, leading to the formation of phenolic or carboxylic derivatives.

  • Reduction: Reduction typically targets the pyridazinone ring, converting it to a dihydropyridazine.

  • Substitution: Electrophilic substitution can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Agents such as KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

  • Oxidation can yield phenolic or carboxylic derivatives.

  • Reduction can yield dihydropyridazine compounds.

  • Substitution can produce halogenated or nitrated phenyl derivatives.

Scientific Research Applications

This compound has extensive applications in scientific research:

  • Chemistry: It serves as a precursor for synthesizing more complex molecules used in organic synthesis.

  • Biology: Investigated for its potential as an enzyme inhibitor or modulator.

  • Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antineoplastic agent.

  • Industry: Used in the development of novel materials due to its unique structural features.

Mechanism of Action

The mechanism by which N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide exerts its effects is based on its interaction with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or DNA.

  • Pathways Involved: Depending on its application, it might interfere with metabolic pathways, signal transduction, or gene expression.

Comparison with Similar Compounds

  • N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-methylbutanamide

  • N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-chlorobutanamide

  • Uniqueness:

    • The substitution of phenyl and butanamide groups gives this compound unique pharmacological and chemical properties, distinguishing it from other pyridazinones.

  • Properties

    IUPAC Name

    N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenylbutanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23N3O2/c26-21(13-7-10-18-8-3-1-4-9-18)23-16-17-25-22(27)15-14-20(24-25)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VDRRZKSYMZMDEY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    361.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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